molecular formula C24H38N2O2 B11385164 4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide

4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B11385164
M. Wt: 386.6 g/mol
InChI Key: GCLKCJUMLUNRSZ-UHFFFAOYSA-N
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Description

4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexanecarboxamide core, the introduction of the butyl group, and the attachment of the pyrrolidin-1-yl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Cyclohexanecarboxamide Core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an amine under dehydrating conditions.

    Introduction of the Butyl Group: This step may involve the alkylation of the cyclohexanecarboxamide with a butyl halide in the presence of a base.

    Attachment of the Pyrrolidin-1-yl and Methoxyphenyl Groups: This can be done through nucleophilic substitution reactions, where the appropriate nucleophiles are introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide
  • 4-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide
  • 4-butyl-N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide

Uniqueness

4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a building block for further chemical synthesis.

Properties

Molecular Formula

C24H38N2O2

Molecular Weight

386.6 g/mol

IUPAC Name

4-butyl-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H38N2O2/c1-3-4-7-19-8-10-21(11-9-19)24(27)25-18-23(26-16-5-6-17-26)20-12-14-22(28-2)15-13-20/h12-15,19,21,23H,3-11,16-18H2,1-2H3,(H,25,27)

InChI Key

GCLKCJUMLUNRSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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